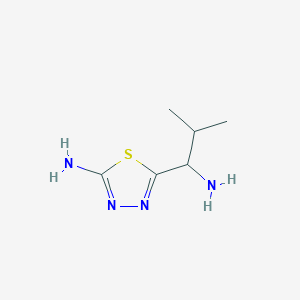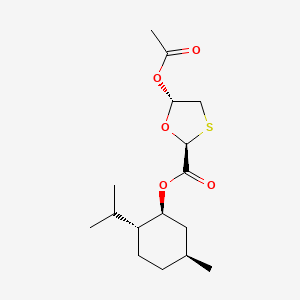
Dolutegravir-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s behavior in the body. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the drug’s metabolic pathways and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dolutegravir-d6 involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:
Formation of the Pyridone Ring: The synthesis begins with the construction of a pyridone ring. This step involves the reaction of a benzyl-protected pyran with appropriate reagents under controlled conditions.
Cyclization: The pyridone intermediate undergoes cyclization using 3-®-amino-1-butanol.
Sequential Transformations: The cyclized product is subjected to four sequential chemical transformations, including deprotection and functional group modifications, to yield the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow chemistry is often employed to enhance reaction efficiency and reduce production time. This method allows for better control over reaction conditions and improves overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dolutegravir-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
Applications De Recherche Scientifique
Dolutegravir-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and interactions of dolutegravir in the body.
Drug Metabolism Research: Helps in understanding the metabolism and excretion of dolutegravir.
Clinical Trials: Employed in clinical trials to study the drug’s behavior in different populations.
Biological Studies: Used in studies to investigate the drug’s effects on various biological systems.
Mécanisme D'action
Dolutegravir-d6, like dolutegravir, inhibits the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: A first-generation integrase inhibitor used in combination with other antiretroviral agents.
Bictegravir: A second-generation integrase inhibitor with improved pharmacokinetic properties.
Uniqueness of Dolutegravir-d6
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. The presence of deuterium atoms provides a distinct advantage in tracing the drug’s metabolic pathways and understanding its interactions within the body .
Propriétés
Numéro CAS |
1407166-95-3 |
|---|---|
Formule moléculaire |
C₂₀H₁₃D₆F₂N₃O₅ |
Poids moléculaire |
425.42 |
Synonymes |
(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)
